molecular formula C18H17FN6 B2445459 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine CAS No. 2380174-29-6

3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine

Cat. No.: B2445459
CAS No.: 2380174-29-6
M. Wt: 336.374
InChI Key: XILUKFPGFAXIQV-UHFFFAOYSA-N
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Description

3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a phenyl group and a piperazine ring that is further substituted with a fluoropyrimidine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Chemical Reactions Analysis

3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoropyrimidine moiety, using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function . The pathways involved may include inhibition of nucleic acid synthesis or interference with cell membrane integrity.

Comparison with Similar Compounds

When compared to similar compounds, 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine stands out due to its unique combination of a pyridazine ring, a phenyl group, and a fluoropyrimidine-substituted piperazine ring. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties, which can lead to variations in their biological activities and applications.

Properties

IUPAC Name

3-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6/c19-15-12-20-18(21-13-15)25-10-8-24(9-11-25)17-7-6-16(22-23-17)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILUKFPGFAXIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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